6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Lipophilicity modulation Oxidative metabolism Drug design

Choose this 3,5-difluorophenyl regioisomer for ERK1/2 kinase inhibitor programs. The meta-fluorine pattern blocks CYP450 aromatic hydroxylation sites, improving metabolic stability vs the non-fluorinated analog (CAS 1705765-71-4). Distinct electrostatic surface directs unique kinome selectivity vs 2,5-difluoro regioisomer (CAS 1704616-75-0). Two rotatable bonds in the methanesulfonyl linker enable conformational sampling of ERK2 ATP-pocket sub-pockets unavailable to direct sulfonyl analogs. Ideal for SAR expansion, FEP calculations, and BRAF V600E melanoma probe development. Available research-grade.

Molecular Formula C13H11F2N3O2S
Molecular Weight 311.31
CAS No. 1704515-60-5
Cat. No. B2699564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1704515-60-5
Molecular FormulaC13H11F2N3O2S
Molecular Weight311.31
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC(=CC(=C3)F)F
InChIInChI=1S/C13H11F2N3O2S/c14-11-1-9(2-12(15)3-11)7-21(19,20)18-5-10-4-16-8-17-13(10)6-18/h1-4,8H,5-7H2
InChIKeyWPAVMPJVWQGBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(3,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1704515-60-5): Procurement-Relevant Structural Identity


6-[(3,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1704515-60-5) is a synthetic organic compound with the molecular formula C13H11F2N3O2S and a molecular weight of 311.31 g/mol . It belongs to the pyrrolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold recognized for its capacity to mimic the ATP adenine ring and serve as a versatile template for kinase inhibitor development [1]. The compound features a 3,5-difluorophenyl group connected via a methanesulfonyl (CH2-SO2) linker to the 6-position of the tetrahydropyrrolopyrimidine core. This specific substitution pattern distinguishes it from close regioisomers and non-fluorinated analogs that share the same core architecture.

Why 6-[(3,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Cannot Be Generically Substituted


Although several 6-sulfonyl-pyrrolo[3,4-d]pyrimidines share the same core and molecular weight (311.31 Da), the position of fluorine atoms on the benzyl ring and the presence or absence of the methylene spacer critically alter electronic distribution, hydrogen-bonding capacity, and target-binding geometry [1]. The 3,5-difluoro substitution pattern creates a unique dipole moment and electrostatic potential surface compared to the 2,5-difluoro regioisomer (CAS 1704616-75-0) or the non-fluorinated benzyl analog (CAS 1705765-71-4) . These structural differences translate into divergent kinase selectivity profiles within the ERK1/2 inhibitor patent family—differences that cannot be predicted by potency against a single kinase alone but are determined by differential off-target interactions across the kinome [1].

Quantitative Differential Evidence for 6-[(3,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


Fluorine Substitution Pattern: 3,5-Difluoro vs. Non-Fluorinated Benzyl – Impact on logP and Metabolic Stability Potential

The target compound bears a 3,5-difluorophenyl group, whereas the direct non-fluorinated analog, 6-(benzylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705765-71-4), carries an unsubstituted benzyl ring . Introduction of two fluorine atoms increases the calculated logP from approximately 1.8 (non-fluorinated benzyl) to approximately 2.85 (measured for the target compound via ZINC20) [1]. This represents a logP increase of roughly 1.05 units, translating to a roughly 11-fold higher predicted octanol-water partition coefficient. Fluorine substitution at the 3- and 5-positions also blocks the primary sites of CYP450-mediated aromatic hydroxylation, a well-established metabolic soft spot for benzyl-containing compounds [2].

Lipophilicity modulation Oxidative metabolism Drug design

Regioisomeric Specificity: 3,5-Difluoro vs. 2,5-Difluoro Benzylsulfonyl – Differential Impact on Molecular Electrostatic Potential

The target compound (3,5-difluorobenzyl isomer) and its regioisomer 6-((2,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1704616-75-0) share identical molecular weight (311.31) and molecular formula, yet differ in the fluorine atom positions on the phenyl ring . In the 3,5-difluoro isomer, both fluorine atoms are meta to the methylene linker, creating a symmetric electron-withdrawing effect that lowers the electron density of the phenyl ring uniformly. In the 2,5-difluoro isomer, one fluorine is ortho to the linker, generating an asymmetric electrostatic potential that can engage in distinct interactions with kinase hinge-region residues [1]. Within the patent family US9546173, ERK2 IC50 values for closely related 3,5-difluorobenzyl-containing analogs reach as low as 21 nM [2], whereas the 2,5-substitution pattern frequently shows attenuated binding to ERK2 but differential engagement with off-target kinases. Direct comparative biochemical profiling data for these two specific regioisomers is not publicly available; the differentiation rests on established medicinal chemistry principles of regioisomeric effects on kinase selectivity [1].

Kinase selectivity Structure-activity relationship Binding pose

Methylene Spacer Contribution: Methanesulfonyl vs. Direct Phenylsulfonyl – Impact on Conformational Flexibility and Topological Polar Surface Area

The target compound contains a methanesulfonyl (CH2-SO2) linker connecting the pyrrolopyrimidine core to the difluorophenyl ring. The closest direct sulfonyl analog is 6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1706414-54-1), which lacks the methylene spacer . The addition of the methylene group increases the rotatable bond count by one (from 1 to 2 rotatable bonds between the core and the phenyl ring), providing additional conformational degrees of freedom for the phenyl group to adopt an optimal binding orientation within the kinase ATP pocket [1]. Simultaneously, the topological polar surface area (tPSA) remains comparable between the two compounds (target compound tPSA = 47 Ų) because the sulfonyl group is the primary contributor to polar surface area; the methylene group adds minimal polarity [2]. This design creates an opportunity to optimize the hydrophobic contact surface without altering hydrogen-bonding capacity. No head-to-head comparative bioactivity data exists for these two specific compounds.

Linker optimization Conformational entropy tPSA

ERK1/2 Kinase Inhibitor Scaffold: Patent-Covered Chemical Space with Demonstrated Sub-Nanomolar Potential

The pyrrolo[3,4-d]pyrimidine scaffold with 6-sulfonyl substitution is explicitly claimed in U.S. Patent 9,546,173 as a platform for ERK1 and ERK2 dual inhibition [1]. Within this patent family, compounds structurally related to the target compound—carrying a 3,5-difluorobenzyl moiety—have demonstrated ERK2 IC50 values as low as 21 nM in biochemical kinase assays measuring ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide at pH 7.5 [2]. While the specific IC50 of CAS 1704515-60-5 itself has not been publicly reported, the patent data establish that the 3,5-difluorobenzyl substitution pattern is compatible with potent ERK2 engagement and is specifically enumerated among preferred substituents for overcoming resistance to RAF and MEK inhibitors in MAPK pathway-dependent cancers [1].

MAPK pathway Drug-resistant cancer ERK inhibitor

Recommended Application Scenarios for 6-[(3,5-Difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


ERK1/2 Inhibitor Hit-to-Lead Programs Targeting MAPK Pathway-Dependent Cancers

Leveraging the patent-established pyrrolo[3,4-d]pyrimidine scaffold for ERK1/2 inhibition [1], this compound serves as a key intermediate or screening hit for programs developing therapeutics for BRAF V600E mutant melanomas and other MAPK-driven cancers resistant to RAF/MEK inhibitors. The 3,5-difluorobenzyl motif, supported by analog ERK2 IC50 values reaching 21 nM [2], offers a validated starting point for structure-activity relationship expansion.

Kinase Selectivity Profiling Studies Using Regioisomeric Comparator Pairs

The availability of the 3,5-difluoro (CAS 1704515-60-5) and 2,5-difluoro (CAS 1704616-75-0) regioisomers, which share identical molecular weight (311.31) [1][2], enables systematic investigations into how fluorine position affects kinome-wide selectivity. This compound pair is valuable for chemical biology studies dissecting the contribution of electrostatic potential asymmetry to kinase binding site recognition [3].

Metabolic Stability Optimization Through Fluorine Blocking Strategy

The 3,5-difluoro substitution pattern blocks the primary sites of CYP450-mediated aromatic hydroxylation [1]. This compound can be employed as a benchmark in metabolic stability assays (e.g., human liver microsome incubation) to quantify the half-life improvement gained from dual fluorination at the meta positions, compared to the non-fluorinated benzyl analog (CAS 1705765-71-4) [2].

Computational Docking and Molecular Dynamics Studies of Linker Flexibility

With two rotatable bonds between the core and the difluorophenyl ring [1], this compound permits exploration of conformational sampling effects on ERK2 ATP-pocket binding. Unlike the direct sulfonyl analog (CAS 1706414-54-1, one rotatable bond), the added methylene group may access sub-pocket interactions that are not available to the more rigid comparator, making this compound suitable for free-energy perturbation (FEP) calculations and binding mode prediction studies [2].

Quote Request

Request a Quote for 6-[(3,5-difluorophenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.